5-Methyl-2-nitroaniline

Catalog No.
S702348
CAS No.
578-46-1
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-nitroaniline

CAS Number

578-46-1

Product Name

5-Methyl-2-nitroaniline

IUPAC Name

5-methyl-2-nitroaniline

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3

InChI Key

IGDYNWKWXUCIJB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])N

solubility

less than 1 mg/mL at 73° F (NTP, 1992)

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])N

Synthesis:

Applications:

While research on 5-Methyl-2-nitroaniline itself seems limited, it serves as a precursor for the synthesis of other compounds with potential applications in various scientific fields:

  • Pharmaceutical Research: 5-Methyl-2-nitroaniline can be used as a starting material for the synthesis of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxy carbonyl)aminomethyl]benzamide, a compound studied for its potential anti-cancer properties [].
  • Material Science Research: 5-Methyl-2-nitroaniline derivatives have been explored for their potential applications in developing organic light-emitting diodes (OLEDs) due to their interesting photophysical properties [].

5-Methyl-2-nitroaniline, with the CAS number 578-46-1, is an organic compound that belongs to the class of nitroanilines. It is characterized by a molecular formula of C7H8N2O2C_7H_8N_2O_2 and a molecular weight of approximately 152.15 g/mol. The compound typically appears as yellow leaflets or an orange powder and is known for its chemical reactivity and potential health hazards.

Physical Properties

  • Melting Point: 110-111 °C
  • Boiling Point: Approximately 312.4 °C (predicted)
  • Density: About 1.269 g/cm³ (predicted)
  • Solubility: Insoluble in water, with very low solubility (less than 1 mg/mL at room temperature) .

5-Methyl-2-nitroaniline exhibits notable reactivity, particularly with strong oxidizers and various acid derivatives. It is incompatible with:

  • Acids
  • Acid chlorides
  • Acid anhydrides
  • Chloroformates

Due to its structure, it can undergo various electrophilic substitution reactions typical of aromatic compounds, especially in the presence of suitable reagents .

Exposure to 5-Methyl-2-nitroaniline can lead to health risks, including irritation and potentially serious conditions like methemoglobinemia, which affects the blood's ability to carry oxygen. Its toxicity profile indicates that it may cause harmful effects upon inhalation, ingestion, or skin contact . The compound has been classified under hazardous materials due to its acute toxicity (GHS classifications: GHS06, GHS08, GHS09) .

5-Methyl-2-nitroaniline can be synthesized through several methods involving the nitration of 5-methylaniline. This process typically involves the use of nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring. The specific synthesis conditions can vary based on desired yield and purity .

This compound has applications in various fields:

  • Chemical Manufacturing: It serves as an intermediate in the production of dyes and pigments.
  • Pharmaceuticals: It is utilized in synthesizing certain pharmaceutical compounds due to its biological activity.
  • Research: Used in studies related to organic chemistry and material science .

Research indicates that 5-Methyl-2-nitroaniline may interact with biological systems in ways that could affect cellular functions. Its structural similarity to other nitroanilines suggests potential for similar biological interactions, warranting further investigation into its pharmacological properties and metabolic pathways .

Similar Compounds: Comparison

5-Methyl-2-nitroaniline shares structural similarities with several other nitroanilines, including:

  • 4-Nitroaniline
  • 3-Nitroaniline
  • 2-Nitroaniline
Compound NameCAS NumberKey Differences
4-Nitroaniline100-01-6Nitro group at para position
3-Nitroaniline99-09-8Nitro group at meta position
2-Nitroaniline88-74-4Nitro group at ortho position

5-Methyl-2-nitroaniline is unique due to its methyl substitution at the meta position relative to the nitro group, which influences its reactivity and biological properties compared to these similar compounds .

Physical Description

5-methyl-2-nitroaniline appears as yellow leaflets (from water) or orange powder. (NTP, 1992)

XLogP3

2

Melting Point

234 °F (NTP, 1992)

UNII

YY17U389O6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

578-46-1

Wikipedia

6-nitro-m-toluidine

Dates

Last modified: 08-15-2023

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